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MNI-D-aspartate

Cat. No.: B565837
M. Wt: 309.27 g/mol
InChI Key: ATNVWKDWOLQDKH-MRVPVSSYSA-N
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Description

Conceptual Framework of Photolabile Caged Compounds for Spatiotemporal Control in Biological Systems

Photolabile "caged" compounds are a class of molecules designed to be biologically inert until they are activated by light. nih.govnih.gov This innovative approach involves chemically modifying a biologically active molecule with a photoremovable protecting group, effectively "caging" it and preventing it from interacting with its biological target. nih.govnih.gov The core principle lies in the ability to trigger the release of the active molecule at a specific time and location within a biological system using a focused light source, such as a laser. nih.gov This method provides researchers with unparalleled spatiotemporal control, allowing them to study dynamic cellular processes with high precision. nih.gov

The concept is analogous to a prodrug, but with the activation signal being light, a non-invasive and bio-orthogonal trigger. nih.gov Light can be delivered with high precision to specific cells or even subcellular compartments, like individual dendritic spines, enabling the study of localized biological events. nih.gov The rapid nature of the photochemical reaction, often occurring on the microsecond to millisecond timescale, allows for the investigation of fast biological processes, such as synaptic transmission. nih.gov

D-Aspartate as a Ligand for Glutamate (B1630785) Transporters and N-Methyl-D-Aspartate Receptors in Research Contexts

D-aspartate is an isomer of the amino acid aspartic acid that serves as a valuable ligand for studying specific components of the glutamatergic system. It is an effective agonist for N-methyl-D-aspartate (NMDA) receptors, a critical type of ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. acs.orgnih.govwikipedia.org The activation of NMDA receptors requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist such as glycine (B1666218) or D-serine. wikipedia.orgmdpi.com

In addition to its action on NMDA receptors, D-aspartate is also efficiently transported by high-affinity, sodium-dependent excitatory amino acid transporters (EAATs), also known as glutamate transporters. nih.govacs.orgnih.gov These transporters are responsible for clearing glutamate from the synaptic cleft, a crucial process for terminating synaptic transmission and preventing excitotoxicity. bergleslab.com The ability of D-aspartate to interact with both NMDA receptors and glutamate transporters makes it a useful tool for investigating the interplay between these two key players in glutamatergic signaling. acs.orgnih.gov

Overview of MNI-caged-D-aspartate as a Precision Optochemical Tool in Neurobiology

MNI-caged-D-aspartate combines the advantages of the MNI caging group with the specific pharmacological profile of D-aspartate, creating a powerful tool for neurobiologists. nih.govacs.org This compound allows for the precise, light-induced release of D-aspartate, enabling researchers to selectively activate NMDA receptors and glutamate transporters with high spatial and temporal resolution. bergleslab.comacs.org

Upon photolysis, the released D-aspartate can trigger currents in neurons and glial cells. bergleslab.com In acute brain slices, brief UV laser illumination of MNI-caged-D-aspartate has been shown to elicit rapidly activating currents in astrocytes that are mediated by glutamate transporters. nih.govacs.org Simultaneously, the photoreleased D-aspartate can selectively activate NMDA receptors in neurons without significantly affecting other glutamate receptors like AMPA or kainate receptors. nih.govacs.org This selectivity allows for the targeted investigation of NMDA receptor function and the dynamics of glutamate transport in various brain regions. bergleslab.com The stability and biological inertness of the caged form, coupled with the rapid and efficient release of the active ligand, make MNI-caged-D-aspartate an invaluable tool for dissecting the complex mechanisms of synaptic transmission and glial-neuronal interactions. bergleslab.comacs.org

Research Findings and Photochemical Properties

Studies have demonstrated the utility of MNI-caged-D-aspartate in probing neuronal and glial function. Photorelease of D-aspartate from its MNI-caged precursor has been shown to:

Trigger rapidly activating currents in astrocytes in hippocampal slices, which are inhibited by the glutamate transporter antagonist TBOA, confirming they are due to electrogenic uptake of D-aspartate. nih.govacs.org

Selectively activate NMDA receptors in hippocampal pyramidal neurons without activating AMPA/kainate or metabotropic glutamate receptors. nih.govacs.org

Elicit glutamate transporter currents in Bergmann glial cells and Purkinje neurons in the cerebellum. bergleslab.comnih.gov

The compound itself, MNI-caged-D-aspartate, was found to be neither an agonist nor an antagonist at glutamate transporters at concentrations up to 500 μM and is stable in aqueous solution for several days. bergleslab.comnih.gov

Table 1: Photochemical and Physical Properties of MNI-caged-D-aspartate

Property Value Reference
Quantum Yield (pH 7.4) 0.09 nih.govacs.org
Molecular Weight 309.27 g/mol
Molecular Formula C₁₃H₁₅N₃O₆
Solubility in Water Up to 5 mM
Solubility in DMSO Up to 10 mM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O6 B565837 MNI-D-aspartate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNVWKDWOLQDKH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Photorelease Characteristics for Research Utility

Synthesis of MNI-caged-D-aspartate: Procedural Aspects for Research-Grade Purity

The synthesis of MNI-caged-D-aspartate involves a multi-step process designed to achieve high purity, which is essential for biological experiments to avoid confounding results from contaminants. bergleslab.com The core of the synthesis is the coupling of the β-carboxylate of a protected D-aspartate derivative to 4-methoxy-7-nitroindolinyl (MNI). bergleslab.com

The synthetic route begins with the preparation of the appropriately protected D-aspartate. This is followed by a coupling reaction with 4-methoxyindoline using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP), resulting in an 89% yield of the coupled product. bergleslab.com Subsequent steps involve the removal of the protecting groups, such as BOC and tert-butyl groups, typically achieved by treatment with trifluoroacetic acid (TFA). bergleslab.com

A crucial final step in obtaining research-grade MNI-caged-D-aspartate is purification by high-performance liquid chromatography (HPLC). bergleslab.com This purification is vital to remove any free D-aspartate, which could otherwise lead to baseline activation of receptors and transporters, compromising the integrity of the experimental data. bergleslab.com The final product is typically obtained with a purity of ≥98%. rndsystems.com

StepDescriptionReagents/ConditionsYield
1Protection of D-aspartate-73%
2Coupling of protected D-aspartate with 4-methoxyindolineDCCD/DMAP89%
3Removal of protecting groupsTFA50% (after HPLC)

Photochemical Properties of MNI-caged-D-aspartate for Controlled Uncaging

The efficacy of MNI-caged-D-aspartate in research applications is fundamentally dependent on its photochemical properties. These properties dictate the efficiency and speed at which D-aspartate is released upon illumination, allowing for precise experimental control.

Quantum Efficiency of Photolysis in Aqueous Solutions for Experimental Protocols

The quantum yield (Φ) of photolysis is a measure of the efficiency of a photochemical reaction. For MNI-caged-D-aspartate, the quantum yield of uncaging in aqueous solution at a physiological pH of 7.4 is approximately 0.09. acs.orgnih.govbergleslab.com This value was determined by direct comparison with the known quantum yield of MNI-caged-L-glutamate, as both compounds share the same extinction coefficient. bergleslab.com A quantum yield of this magnitude indicates that the compound can be efficiently photolyzed with near-UV light, making it suitable for rapid and reliable photorelease in biological experiments. acs.orgbergleslab.com

Kinetics of D-Aspartate Photorelease upon Ultraviolet Illumination

The speed at which D-aspartate is released from its caged form is critical for studying the rapid kinetics of synaptic transmission and transport. MNI-caged-D-aspartate exhibits rapid photolysis. bergleslab.com Upon brief exposure to UV light (e.g., a 1 ms (B15284909) pulse from a UV laser), D-aspartate is rapidly released, triggering fast-activating currents in cells like astrocytes. acs.orgnih.gov The decay kinetics of transporter currents evoked by the photolysis of MNI-caged-D-aspartate have been measured, with a decay tau value of 16.9 ± 0.9 ms in astrocytes. bergleslab.com This rapid release allows for the investigation of processes that occur on a millisecond timescale. bergleslab.comfrontiersin.org

Feasibility of Two-Photon Uncaging for Enhanced Spatial Resolution in Research

Two-photon uncaging offers superior spatial resolution compared to traditional one-photon methods, allowing for the activation of molecules within a highly confined focal volume. frontiersin.orgucdavis.edunih.gov The MNI caging group was specifically developed to be suitable for two-photon excitation. escholarship.org MNI-caged-D-aspartate, like its counterpart MNI-caged-L-glutamate, is widely used in two-photon uncaging experiments in neuroscience. nih.govescholarship.org This technique enables the stimulation of individual dendritic spines, providing a powerful tool for studying synaptic function with subcellular precision. frontiersin.orgucdavis.edunih.gov While two-photon uncaging of MNI compounds can be inefficient, requiring high concentrations and laser power, it remains a valuable technique for achieving high spatial resolution. frontiersin.orgjneurosci.org

Inertness and Stability of MNI-caged-D-aspartate in Research Media

For a caged compound to be effective, it must be stable and biologically inert in the experimental medium prior to photolysis. This ensures that any observed biological effects are a direct result of the photoreleased molecule.

Stability in Physiological Solutions for Extended Experimental Durations

MNI-caged-D-aspartate demonstrates excellent stability in aqueous solutions. bergleslab.com It has been shown to be stable in physiological buffers for several days when stored at 4°C, with no detectable hydrolysis. acs.orgnih.govinstras.com This stability is a significant advantage over some other caged compounds, as it prevents the premature release of D-aspartate that could alter baseline conditions and interfere with experimental results. bergleslab.com Furthermore, the compound is biologically inert at concentrations up to 500 μM, meaning it does not act as an agonist or antagonist for glutamate (B1630785) transporters or NMDA receptors before being uncaged. acs.orgnih.govbergleslab.com

Absence of Agonist or Antagonist Activity Prior to Photolysis on Target Proteins

A critical characteristic of an effective caged compound for neurophysiological studies is its biological inertness before photolysis. nih.govinstras.com The caging molecule must not interact with the biological target, either as an agonist or an antagonist, at concentrations required for experimental use. nih.govinstras.com MNI-caged-D-aspartate has been specifically designed and verified to meet this requirement, ensuring that any observed biological effects are a direct result of the precisely timed photorelease of D-aspartate.

Research has demonstrated that MNI-caged-D-aspartate is biologically inert before it is uncaged by light. bergleslab.com It does not function as a substrate or an antagonist for glutamate transporters. bergleslab.com Studies have confirmed that at concentrations up to 500 μM, MNI-caged-D-aspartate exhibits neither agonist nor antagonist activity at glutamate transporters. nih.govacs.org This stability and lack of interaction is crucial for experiments designed to study the kinetics and distribution of these transporters. bergleslab.com

Furthermore, extensive testing has shown that MNI-caged-D-aspartate is not an antagonist at N-methyl-D-aspartate (NMDA) receptors prior to photolysis. nih.govacs.org The photorelease of D-aspartate from its caged form leads to the selective, temporary activation of NMDA receptors. bergleslab.comnih.gov However, in its caged state, the compound does not interfere with the normal functioning of these receptors. nih.govacs.org

In addition to its lack of activity at NMDA receptors and glutamate transporters, MNI-caged-D-aspartate has been shown to be inert towards other major glutamate receptors. The photorelease of D-aspartate does not trigger currents in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors or metabotropic glutamate receptors (mGluRs). bergleslab.comnih.gov This high degree of specificity ensures that the effects observed upon uncaging can be confidently attributed to the activation of NMDA receptors and glutamate transporters by the released D-aspartate. The inert nature of the caged compound itself is a fundamental prerequisite for its utility in precisely mapping neural circuitry and function. nih.govox.ac.uk

Investigating Glutamate Transporter Function Using Mni Caged D Aspartate

Electrogenic Uptake Currents Elicited by Photoreleased D-Aspartate

The uptake of D-aspartate by glutamate (B1630785) transporters is an electrogenic process, meaning it generates an electrical current. This current can be recorded using whole-cell patch-clamp techniques, providing a direct measure of transporter activity. The photolysis of MNI-caged-D-aspartate with a brief pulse of UV light triggers rapidly activating inward currents in cells expressing glutamate transporters. acs.orgbergleslab.com

In acute hippocampal slices, the photorelease of D-aspartate from MNI-caged-D-aspartate elicits rapidly activating currents in astrocytes. acs.orgnih.gov These currents are indicative of the electrogenic uptake of D-aspartate by glutamate transporters present on the astrocytic membrane. acs.org Studies in GLT-1-eGFP mice have confirmed that these transporter currents are abundant in astrocytes throughout the gray matter. jneurosci.org The amplitude and kinetics of these currents can be influenced by factors such as temperature, with larger peak amplitudes and faster decay observed at near physiological temperatures. bergleslab.com

Glutamate transporter currents are also readily elicited in Bergmann glial cells of the cerebellum upon photolysis of MNI-caged-D-aspartate. acs.orgbergleslab.com These specialized radial glial cells are intimately associated with Purkinje cell synapses and play a crucial role in glutamate clearance in the cerebellar cortex. researchgate.net The ability to evoke transporter currents in Bergmann glia demonstrates the utility of MNI-caged-D-aspartate for studying transporter function in different glial populations and brain regions. acs.orgbergleslab.com

In addition to glial cells, glutamate transporter currents have been observed in Purkinje neurons of the cerebellum following the photorelease of D-aspartate. acs.orgbergleslab.com This indicates that these neurons also express functional glutamate transporters that contribute to the uptake of glutamate in their vicinity. Another caged D-aspartate analog, Ncm-D-aspartate, has also been shown to elicit transporter currents in cerebellar Purkinje cells. bergleslab.comnih.gov

Responses in Specialized Glial Cells (e.g., Bergmann Glial Cells)

Pharmacological Characterization of Transporter-Mediated Currents

To confirm that the currents elicited by photoreleased D-aspartate are indeed mediated by glutamate transporters, pharmacological antagonists are employed.

The broad-spectrum glutamate transporter antagonist DL-threo-β-benzyloxyaspartic acid (TBOA) effectively inhibits the currents evoked by the photolysis of MNI-caged-D-aspartate. acs.orgnih.gov In hippocampal astrocytes, TBOA has been shown to reversibly block these currents. bergleslab.com Similarly, in astrocytes from GLT-1-eGFP mice, TBOA inhibited the induced transient inward current by 95%. jneurosci.org TBOA is a non-transportable inhibitor, meaning it blocks the transporter without being taken up by the cell, which prevents it from inducing a current itself or causing glutamate release through heteroexchange. nih.govnih.gov This property makes it a clean pharmacological tool for isolating transporter-mediated currents. The inhibitory effect of TBOA on D-aspartate-induced currents has been consistently demonstrated across various cell types and experimental preparations. researchgate.netnih.gov

Dynamics of Potassium Release During Glutamate Counter-Transport Investigated by MNI-caged-D-aspartate

The glutamate uptake process involves the counter-transport of potassium ions (K+) out of the cell. acs.orgnih.gov This efflux of K+ can be studied using MNI-caged-D-aspartate.

The transporter currents elicited by photoreleased D-aspartate in hippocampal astrocytes exhibit a distinct "tail component," which is a small, sustained current that follows the initial peak. acs.org This tail current, approximately 2% of the peak current, is thought to be a result of the release of K+ into the extracellular space during the counter-transport phase of the uptake cycle. acs.orgbergleslab.comnih.govbergleslab.com The observation of this K+ release provides further insight into the stoichiometry and kinetics of the glutamate transport process. nih.gov

Monitoring Glutamate Transporter Occupancy and Regulatory Mechanisms in Native Membranes

The photolabile compound 4-methoxy-7-nitroindolinyl-D-aspartate (MNI-caged-D-aspartate) serves as a powerful tool for investigating the function and regulation of glutamate transporters in their native environment. bergleslab.comacs.orgnih.gov This "caged" compound is biologically inert prior to photolysis and does not act as an agonist or antagonist at glutamate transporters at concentrations up to 500 μM. bergleslab.comacs.orgnih.gov Upon brief exposure to UV light, it rapidly releases D-aspartate, a well-known substrate for high-affinity Na+/K+-dependent glutamate transporters. bergleslab.comacs.orgnih.gov This technique allows for precise temporal and spatial control over substrate application, generating rapid concentration jumps of D-aspartate directly onto cells within intact tissue slices. bergleslab.comacs.orgjneurosci.org

The uptake of D-aspartate by glutamate transporters is an electrogenic process, meaning it generates a measurable electrical current. By performing whole-cell voltage-clamp recordings from cells in native membranes, such as in acute brain slices, researchers can directly measure these transporter currents. bergleslab.comjneurosci.org The amplitude and kinetics of these currents provide a direct readout of transporter activity, offering insights into both transporter occupancy (the number of functional transporters on the cell surface) and their regulatory mechanisms. bergleslab.comacs.org

Research utilizing MNI-caged-D-aspartate in acute hippocampal and cerebellar slices has demonstrated its efficacy. Photorelease of D-aspartate reliably evoked rapidly activating inward currents in glial cells, including hippocampal astrocytes, Bergmann glial cells, and cerebellar Purkinje cells. bergleslab.comacs.orgnih.gov The identity of these currents as being mediated by glutamate transporters was confirmed by their inhibition with the selective glutamate transporter antagonist, DL-threo-β-benzyloxyaspartic acid (TBOA). bergleslab.comacs.orgjneurosci.org These findings indicate that glial cells in these brain regions possess a high density of functional glutamate transporters. bergleslab.comjneurosci.org

Furthermore, MNI-caged-D-aspartate has been instrumental in revealing the cell-specific regulation of glutamate transport. For instance, studies in the mammalian cochlea used this method to compare transporter density between different cell types. nih.govbergleslab.com While photorelease of D-aspartate induced large inward currents in inner phalangeal cells (IPCs), it failed to produce a detectable response in inner hair cells (IHCs). nih.govbergleslab.com This demonstrates that glutamate uptake at these auditory synapses is primarily handled by the surrounding glial-like supporting cells, not the sensory hair cells themselves. nih.govbergleslab.com

Conversely, the absence of a transporter current can be equally informative. In studies of hippocampal CA1 pyramidal neurons, photolysis of MNI-caged-D-aspartate failed to elicit significant transporter currents, even under recording conditions optimized to maximize their detection. jneurosci.orgbergleslab.com This was in stark contrast to the large currents observed in nearby astrocytes under the same conditions. jneurosci.org This result strongly suggests that functional EAAC1 transporters, the main neuronal subtype, are present at a very low density on the surface of these neurons, providing critical insight into the regulatory mechanisms that dictate that glia, not neurons, are predominantly responsible for glutamate clearance in the hippocampus. jneurosci.orgbergleslab.com

Table 1: Comparison of Transporter Currents Evoked by MNI-caged-D-aspartate Photolysis in Different Cell Types

Elucidating N Methyl D Aspartate Receptor Nmdar Dynamics Via Mni Caged D Aspartate

Selective and Transient Activation of NMDARs by Photoreleased D-Aspartate

MNI-caged-D-aspartate is designed to be biologically inert until it is exposed to UV light. rndsystems.combergleslab.com Upon photolysis, it rapidly releases D-aspartate, an effective agonist for NMDARs. rndsystems.comnih.gov This photorelease can be precisely controlled, allowing for transient and localized activation of these receptors, mimicking the natural release of neurotransmitters at the synapse. smolecule.combergleslab.com The quantum efficiency of this uncaging process has been determined to be 0.09 at a pH of 7.4. rndsystems.comnih.gov

Responses in Hippocampal Pyramidal Neurons

In acute hippocampal slices, brief UV laser illumination (1 ms) of MNI-caged-D-aspartate triggers rapidly activating currents in CA1 pyramidal neurons. bergleslab.comnih.gov These currents are characteristic of NMDAR activation and demonstrate the utility of this compound for studying neuronal responses in specific brain regions. bergleslab.com The ability to elicit these responses highlights the effectiveness of MNI-caged-D-aspartate in probing the function of NMDARs within the intricate circuitry of the hippocampus. bergleslab.comcore.ac.uk

Specificity Profile: Lack of Activation of Non-NMDAR Glutamate (B1630785) Receptors

A key advantage of MNI-caged-D-aspartate is its high specificity for NMDARs. Research has consistently shown that the photorelease of D-aspartate from this compound does not lead to the activation of other major classes of glutamate receptors. bergleslab.comnih.gov

Absence of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/Kainate Receptor Activation

Studies have demonstrated that photolysis of MNI-caged-D-aspartate does not evoke currents mediated by AMPA or kainate receptors in neurons. bergleslab.comnih.gov This is a critical feature, as it allows researchers to isolate and study NMDAR-specific effects without the confounding influence of other ionotropic glutamate receptors. pnas.org

Absence of Metabotropic Glutamate Receptor (mGluR) Activation

Similarly, the photorelease of D-aspartate from MNI-caged-D-aspartate does not activate metabotropic glutamate receptors (mGluRs). bergleslab.comnih.gov This specificity ensures that the observed neuronal responses can be confidently attributed to the activation of NMDARs, providing a clean experimental system for investigating their signaling pathways.

Studies on NMDAR Regulation at Excitatory Synapses

The precise control offered by MNI-caged-D-aspartate makes it an invaluable tool for investigating the intricate regulation of NMDARs at excitatory synapses. bergleslab.comnih.gov By selectively activating NMDARs, researchers can explore their role in synaptic transmission and plasticity. bergleslab.com This compound has been instrumental in studies examining the interactions between NMDARs and glutamate transporters, shedding light on how these mechanisms collectively shape synaptic function. bergleslab.comnih.gov The ability to probe the occupancy and regulation of NMDARs in their native environment within acute brain slices provides a powerful approach to understanding the molecular underpinnings of synaptic regulation. bergleslab.comacs.org

FeatureDescriptionSource
Compound MNI-caged-D-aspartate rndsystems.com
Action Photolabile precursor of D-aspartate rndsystems.comtocris.com
Activation UV light photolysis rndsystems.com
Quantum Efficiency 0.09 at pH 7.4 rndsystems.comnih.gov
Primary Target N-Methyl-D-Aspartate Receptors (NMDARs) rndsystems.comnih.gov
Effect on Hippocampal Pyramidal Neurons Elicits rapidly activating NMDAR-mediated currents bergleslab.comnih.gov
Receptor TypeActivation by Photoreleased D-AspartateSource
NMDAR Yes bergleslab.comnih.gov
AMPA/Kainate Receptors No bergleslab.comnih.gov
Metabotropic Glutamate Receptors (mGluRs) No bergleslab.comnih.gov

Advanced Methodological Applications in Neurobiological Research

Spatiotemporal Control of Neurotransmitter Release for Synaptic Physiology Studies

The ability to control where and when a neurotransmitter becomes active is fundamental to understanding synaptic function. Caged compounds like MNI-caged-D-aspartate offer a solution by converting light into a chemical signal, effectively creating a "magic wand" for synaptic physiology. nih.gov

MNI-caged-D-aspartate allows researchers to mimic the natural release of neurotransmitters at a synapse with remarkable precision. fsu.edu The release of D-aspartate can be triggered by a brief pulse of light (as short as 1 millisecond), simulating the rapid timescale of synaptic transmission. acs.org When combined with advanced microscopy, particularly two-photon laser scanning microscopy, the photolysis can be confined to a focal volume as small as a single dendritic spine (on the micrometer scale). fsu.edunih.govmdpi.com This exquisite spatiotemporal resolution enables the controlled activation of specific receptors at visually designated synapses, allowing for a systematic probing of the dendritic tree that was previously unattainable. nih.govfsu.edu For example, researchers have used two-photon uncaging of MNI-caged glutamate (B1630785), a closely related compound, to generate glutamate sources near spines and measure the response of AMPA and NMDA receptors, providing insights into glutamate diffusion and receptor activation fields. oup.com

Synaptic plasticity, the activity-dependent modification of synaptic strength, is a cellular basis for learning and memory. frontiersin.org Two primary forms are Long-Term Potentiation (LTP), a strengthening of synapses, and Long-Term Depression (LTD), a weakening of synapses. The activation of N-methyl-D-aspartate (NMDA) receptors is a critical trigger for inducing both LTP and LTD at many central nervous system synapses. nih.govnih.gov

Because D-aspartate is an agonist of the NMDA receptor, MNI-caged-D-aspartate is an ideal tool for studying these processes. bergleslab.com By repeatedly stimulating a single synapse with D-aspartate released via two-photon uncaging, researchers can induce LTP in that specific spine. frontiersin.org Conversely, applying different stimulation patterns, such as prolonged low-frequency glutamate uncaging, can induce synapse-specific LTD and the associated shrinkage of the dendritic spine. nih.gov This approach allows for the dissection of the molecular signaling pathways underlying plasticity with single-synapse resolution, revealing how different patterns of neural activity lead to opposing changes in synaptic strength. frontiersin.orgnih.gov

Mimicking Synaptic Input with High Precision

Integration with Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp Recording)

To measure the functional consequences of neurotransmitter release, photolysis of MNI-caged-D-aspartate is commonly paired with electrophysiological recording techniques, most notably whole-cell patch-clamp recording. jneurosci.orgresearchgate.net This combination allows an investigator to hold a neuron at a specific voltage, release D-aspartate at a precise location on the cell with a pulse of light, and record the resulting electrical currents. frontiersin.orgnih.gov

When D-aspartate is uncaged near a neuronal dendrite, patch-clamp recordings can measure the resulting excitatory postsynaptic currents (EPSCs) mediated by the opening of NMDA receptors. acs.orgbergleslab.com Similarly, when uncaged near an astrocyte, the recording can reveal currents generated by the electrogenic uptake of D-aspartate via glutamate transporters. jneurosci.orgbergleslab.com This integration provides direct, quantitative data on the response of receptors and transporters to a defined stimulus.

Cell Type RecordedTarget ProteinMeasured ResponseKey FindingReference
Hippocampal Pyramidal NeuronNMDA ReceptorInward Current (EPSC)Selective activation of NMDA receptors without activating AMPA/kainate or mGluRs. bergleslab.com, acs.org
Hippocampal AstrocyteGlutamate TransportersInward current inhibited by TBOAD-aspartate uncaging evokes transporter currents, allowing for the study of glutamate uptake kinetics. bergleslab.com, acs.org, jneurosci.org
Cerebellar Purkinje CellGlutamate TransportersInward CurrentDemonstrates the utility of the compound for monitoring transporter function in different brain regions. bergleslab.com

Optical Stimulation of Neural Circuits and Individual Neurons

Beyond studying single synapses, MNI-caged-D-aspartate can be used for the optical stimulation of entire neurons and the mapping of neural circuits. fsu.eduresearchgate.net By focusing a laser beam in a brain slice bathed in the caged compound, sufficient D-aspartate can be released to depolarize a neuron and fire an action potential. physiology.org

This technique, often called photostimulation or glutamate uncaging, can be used to systematically map the connections between neurons. fsu.edu An experimenter can perform a whole-cell recording on one neuron (the postsynaptic cell) while sequentially uncaging D-aspartate at numerous locations throughout the surrounding tissue. When the laser stimulates a presynaptic neuron that is connected to the recorded cell, a synaptic current will be detected. researchgate.net By repeating this process over a three-dimensional grid, a detailed functional map of the inputs to a single cell can be generated with single-cell resolution. researchgate.netphysiology.org

Investigation of Interactions between Receptors and Transporters in Brain Tissue

A unique advantage of MNI-caged-D-aspartate is that its payload, D-aspartate, is a substrate for both NMDA receptors and high-affinity glutamate transporters (also known as Excitatory Amino Acid Transporters, or EAATs). acs.orgbergleslab.combergleslab.com This dual activity allows researchers to investigate the interplay between these two critical protein systems in their native environment. nih.govbergleslab.com

Upon photolysis in a brain slice, the released D-aspartate can simultaneously evoke NMDA receptor currents in neurons and transporter-mediated currents in nearby astrocytes and neurons. bergleslab.com By using specific pharmacological blockers, these two responses can be isolated and studied. For example, the glutamate transporter antagonist TBOA can be used to block the transporter currents, revealing the pure NMDA receptor response. acs.orgbergleslab.com This approach has been used to monitor the occupancy and regulation of glutamate transporters and to explore how transporter activity shapes the availability of agonists for synaptic NMDA receptors. jneurosci.orgbergleslab.com

Research QuestionExperimental ApproachKey ObservationSignificanceReference
Do astrocytes respond to D-aspartate?Photolysis of MNI-D-aspartate in hippocampal slices while recording from astrocytes.Rapidly activating inward currents were recorded.Currents were inhibited by the transporter blocker TBOA, confirming they are due to glutamate transporter activity. bergleslab.com, acs.org
Is MNI-caged-D-aspartate selective?Photolysis while recording from pyramidal neurons.Evoked NMDA receptor currents but not AMPA/kainate or mGluR currents.The compound is a selective tool for activating NMDA receptors and transporters. bergleslab.com, acs.org
How does temperature affect transport?Compared transporter currents at room temperature vs. near-physiological temperature.Peak amplitude was larger and decay was faster at the higher temperature.Demonstrates the temperature-dependence of glutamate transport kinetics. bergleslab.com
Can transporter activity be saturated?Increased the intensity of photolysis.A second UV pulse 5 ms (B15284909) after the first produced little additional current.Indicates that the transporters were close to saturation, allowing for study of uptake capacity. jneurosci.org

Future Research Trajectories and Innovations

Development of MNI-caged-D-aspartate for Enhanced Two-Photon Uncaging in Deeper Tissue Structures

A significant area of ongoing research is the optimization of MNI-caged-D-aspartate for two-photon (2P) uncaging in deeper biological tissues. While 2P microscopy allows for the excitation of fluorophores deep within scattering tissue, the efficiency of uncaging caged compounds like MNI-caged-D-aspartate can be a limiting factor. The development of new caged compounds with improved 2P uncaging properties is a key area of research.

Future advancements are focused on creating derivatives of the MNI cage with larger two-photon absorption cross-sections. A larger cross-section would mean that less laser power is required to release the D-aspartate, which is crucial for minimizing photodamage in delicate and deep tissue structures. Researchers are also working to enhance the quantum yield of the uncaging reaction, which would result in a more efficient release of the neurotransmitter upon photon absorption. The goal is to enable precise neuronal stimulation in previously inaccessible regions of the living brain, paving the way for more detailed in vivo circuit mapping. The development of caged neurotransmitters with high two-photon sensitivity is crucial for the progress of neuroscience.

Table 1: Key Parameters for Two-Photon Uncaging Efficiency

ParameterDescriptionGoal for Future Development
Two-Photon Cross-Section (δu) A measure of the probability of a molecule simultaneously absorbing two photons.Increase for lower laser power requirements.
Quantum Yield (Φu) The efficiency of the photochemical reaction that releases the caged molecule after photon absorption.Increase for more efficient neurotransmitter release.
Photostability The ability of the caged compound to withstand light exposure without degradation before the intended uncaging event.High photostability to prevent premature release.
Wavelength of Excitation The specific wavelength of light required for optimal two-photon absorption.Shift towards longer wavelengths for deeper tissue penetration and reduced scattering.

Exploration of MNI-caged-D-aspartate in Novel Biological Systems and Cellular Models

The application of MNI-caged-D-aspartate is expanding beyond traditional neuronal cultures to more complex and physiologically relevant systems. Researchers are beginning to utilize this tool in brain organoids, which are three-dimensional self-organizing structures derived from stem cells that mimic aspects of the developing human brain. In these models, MNI-caged-D-aspartate can be used to investigate the formation and function of neural circuits in a controlled, human-derived system.

Furthermore, there is growing interest in using MNI-caged-D-aspartate in in vivo animal models of neurological and psychiatric disorders. By precisely activating specific neuronal populations or even individual synapses, researchers can dissect the circuit-level abnormalities that underlie these conditions. This approach holds promise for identifying novel therapeutic targets and for testing the effects of potential drugs on neural circuit function with high spatiotemporal resolution. The use of caged glutamate (B1630785) compounds has been instrumental in understanding the basics of synaptic transmission.

Integration with Optogenetic and Genetically Encoded Tools for Multimodal Research Approaches

A particularly exciting frontier is the integration of MNI-caged-D-aspartate with other advanced neuroscience tools, such as optogenetics and genetically encoded sensors. This combination allows for multimodal experiments that can probe neural circuits with unprecedented detail.

For instance, researchers can use optogenetic tools like channelrhodopsin to activate or inhibit specific genetically defined populations of neurons while simultaneously using MNI-caged-D-aspartate to stimulate individual dendritic spines on a postsynaptic neuron. This would allow for the investigation of how the activity of a specific pathway modulates synaptic integration and plasticity.

Moreover, MNI-caged-D-aspartate can be used in conjunction with genetically encoded calcium indicators (GECIs) like GCaMP or voltage indicators (GEVIs). This enables researchers to photostimulate a neuron with D-aspartate and simultaneously record the resulting changes in intracellular calcium or membrane potential in that neuron and its connected partners. This powerful combination provides a direct link between synaptic input and neuronal output, offering deep insights into the computational properties of neurons and neural networks. The development of caged compounds has been a significant advancement in chemical neuroscience.

Table 2: Examples of Multimodal Approaches Integrating MNI-caged-D-aspartate

Integrated ToolType of ToolExperimental Question
Channelrhodopsin (ChR2) Optogenetic ActuatorHow does the activation of a specific presynaptic pathway influence synaptic plasticity at a single postsynaptic spine?
Halorhodopsin (NpHR) Optogenetic InhibitorWhat is the functional consequence of silencing a specific interneuron population on the integration of excitatory inputs?
GCaMP Genetically Encoded Calcium IndicatorWhat is the spatial and temporal profile of calcium influx in a dendritic compartment following synaptic stimulation?
Arclight Genetically Encoded Voltage IndicatorHow do subthreshold synaptic inputs from different dendritic branches summate at the soma to influence action potential firing?

Q & A

Q. What is the mechanism of action of MNI-caged-D-aspartate in NMDA receptor activation, and how does its "caged" structure influence experimental applications?

MNI-caged-D-aspartate is a photolabile derivative of D-aspartate, an NMDA receptor agonist. The "caged" structure (a 4-methoxy-7-nitroindolinyl group) prevents receptor binding until UV light (e.g., 355–365 nm) cleaves the protecting group, enabling precise spatiotemporal control of receptor activation. This property is critical for studying synaptic plasticity and neural circuit dynamics in vitro and in vivo . Methodologically, researchers should validate uncaging efficiency via fluorometric assays and control for UV-induced cellular toxicity using sham irradiation experiments.

Q. What are the optimal parameters for uncaging MNI-caged-D-aspartate in live tissue or neuronal cultures?

Typical protocols use pulsed UV lasers (e.g., two-photon microscopy at 720 nm) for localized uncaging. Key parameters include:

  • Laser power : 5–15 mW (avoids photodamage).
  • Exposure duration : 0.5–2 ms/pulse.
  • Concentration : 1–5 µM (balances efficacy with off-target receptor saturation). Calibration with calcium imaging or electrophysiological recordings (e.g., patch-clamp) is essential to confirm receptor-specific responses .

Q. How does MNI-caged-D-aspartate compare to other caged glutamate analogs (e.g., MNI-glutamate) in studying NMDA receptor kinetics?

Unlike MNI-glutamate, MNI-caged-D-aspartate selectively targets NMDA receptors due to D-aspartate’s higher affinity for the glycine co-agonist site. This specificity reduces confounding activation of AMPA/kainate receptors. Researchers should include control experiments with competitive antagonists (e.g., AP-5) to validate receptor specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for MNI-caged-D-aspartate across different experimental models?

Discrepancies in EC₅₀ values (e.g., 2.3 µM in hippocampal slices vs. 4.7 µM in cultured neurons) often arise from differences in tissue preparation, uncaging efficiency, or buffer composition. To address this:

  • Standardize experimental conditions (e.g., pH, temperature, Mg²⁺ concentration).
  • Use internal controls (e.g., non-caged D-aspartate dose-response curves).
  • Perform meta-analyses of published data to identify systemic biases .

Q. What methodological strategies mitigate off-target effects during MNI-caged-D-aspartate uncaging in complex neural networks?

Advanced approaches include:

  • Two-photon uncaging : Reduces UV scatter and off-target activation.
  • Pharmacological isolation : Block AMPA/kainate receptors with CNQX or NBQX.
  • Temporal precision : Use rapid perfusion systems to limit diffusion. Data should be validated with optogenetic NMDA receptor activation (e.g., ChR2-NMDAR chimeric proteins) as a parallel control .

Q. How should researchers design experiments to study the long-term effects of MNI-caged-D-aspartate-induced NMDA receptor activation on synaptic plasticity?

  • Chronic vs. acute protocols : For long-term potentiation (LTP), apply repeated uncaging pulses (e.g., 50 pulses at 0.5 Hz) paired with postsynaptic depolarization.
  • Imaging integration : Combine uncaging with live-cell STED microscopy to track dendritic spine structural changes.
  • Data rigor : Include sham-uncaged groups and blind analysis to reduce observer bias .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices are critical for studies using MNI-caged-D-aspartate?

  • Metadata standardization : Document laser parameters, buffer recipes, and animal/vendor sources (e.g., Catalog #M6989 ).
  • Raw data sharing : Upload uncaging calibration curves, raw electrophysiology traces, and imaging datasets to repositories like Zenodo or Figshare.
  • Code transparency : Share analysis scripts (e.g., MATLAB/Python) for spike detection or calcium signal quantification .

Q. How can researchers address reproducibility challenges when replicating MNI-caged-D-aspartate studies across labs?

  • Inter-lab calibration : Exchange tissue samples or neuronal cultures for parallel uncaging experiments.
  • Reagent validation : Use third-party mass spectrometry to confirm compound purity.
  • Negative controls : Publish datasets where NMDA receptor blockers abolished responses, reinforcing causal links .

Conflict Resolution in Literature

Q. What systematic approaches reconcile conflicting findings on MNI-caged-D-aspartate’s role in excitotoxicity models?

Contradictions (e.g., neuroprotective vs. toxic effects) may stem from differences in exposure duration or cell type susceptibility. Recommendations:

  • Dose-response gradients : Test concentrations from 0.1–10 µM.
  • Single-cell RNA sequencing : Identify subpopulations with divergent NMDA receptor subunit expression (e.g., GluN2A vs. GluN2B).
  • Cross-model comparisons : Compare outcomes in primary neurons, organoids, and in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.